molecular formula C21H26FN3O4S B3011504 N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide CAS No. 1021117-23-6

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide

Cat. No. B3011504
CAS RN: 1021117-23-6
M. Wt: 435.51
InChI Key: GTNOUKUNBJVVBN-UHFFFAOYSA-N
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Description

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide, also known as FP-MB-3, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential therapeutic applications.

Scientific Research Applications

Imaging and Diagnostic Applications

Voxel-Based Analysis of Asymmetry Index Maps for Epilepsy Localization
A study by Didelot et al. (2010) utilized 18F-MPPF PET, a similar piperazine-based compound, to improve the sensitivity and specificity of localizing the epileptogenic zone in patients with drug-resistant temporal lobe epilepsy. This technique, which calculates interhemispheric asymmetric index using statistical software, was found to be more effective than standard methods, offering potential advancements in the presurgical evaluation of epilepsy patients (Didelot et al., 2010).

Evaluation of Novel Radiopharmaceuticals in Glioma
Patel et al. (2019) developed [18F]DASA-23, a novel radiopharmaceutical for measuring pyruvate kinase M2 levels in glioma through PET imaging. This study highlights the role of such compounds in assessing tumor metabolism and providing diagnostic insights into brain tumors (Patel et al., 2019).

Therapeutic Research

Sigma Receptor Scintigraphy for Breast Cancer Visualization
Caveliers et al. (2002) investigated the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for imaging primary breast tumors, exploring its binding to sigma receptors overexpressed on cancer cells. Such studies demonstrate the potential of piperazine-based compounds in cancer diagnosis and therapy (Caveliers et al., 2002).

properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-29-18-7-4-6-17(16-18)21(26)23-10-5-15-30(27,28)25-13-11-24(12-14-25)20-9-3-2-8-19(20)22/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNOUKUNBJVVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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